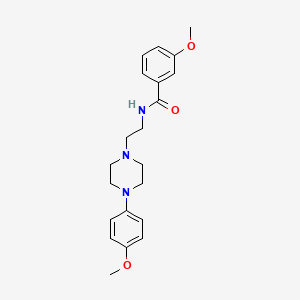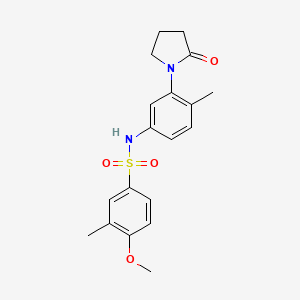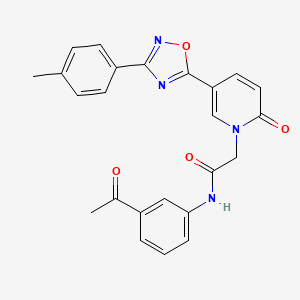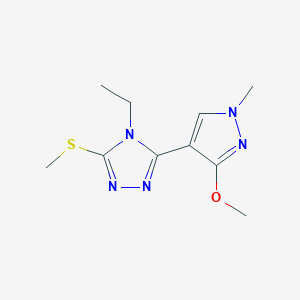
3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of a new Mannich base was assigned by HRMS, IR, 1H, and 13C NMR spectra .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a Mannich reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the product was purified by crystallization from 96% ethanol .Aplicaciones Científicas De Investigación
Dopamine Receptor Affinity and Selectivity
Research has demonstrated the modification of the chemical structure of benzamides, including 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, to explore their affinity and selectivity towards dopamine receptors. Structural modifications were aimed at identifying features conducive to dopamine D(3) receptor affinity. These studies led to the identification of derivatives with moderate to high affinity for D(3) receptors, showcasing the potential of these compounds in designing selective ligands for dopamine receptor subtypes, which could be valuable in the development of therapeutics for disorders related to dopamine dysfunction (Leopoldo et al., 2002).
Heterocyclic Compound Synthesis
Further research has expanded into the synthesis of novel heterocyclic compounds derived from this compound. These endeavors have led to the creation of compounds with potential anti-inflammatory and analgesic properties, highlighting the versatility of this chemical scaffold in generating new molecules with therapeutic potential (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Investigations into the antimicrobial activities of new 1,2,4-triazole derivatives, including modifications of the this compound structure, have shown promise. These studies aim to address the pressing need for new antimicrobial agents capable of combating resistant bacterial strains, demonstrating the compound’s potential utility in addressing global health challenges (Bektaş et al., 2007).
Tocolytic Activity
The synthesis and evaluation of derivatives, including 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide, have shown significant inhibition of uterine contractions in non-pregnant rats. These findings suggest a potential application of such compounds in managing preterm labor or other conditions requiring tocolytic activity (Lucky & Omonkhelin, 2009).
Fluorescent Ligands for Receptor Visualization
Research into the development of environment-sensitive fluorescent ligands for human 5-HT1A receptors has incorporated derivatives of 1-(2-methoxyphenyl)piperazine. These compounds have demonstrated high receptor affinity and unique fluorescence properties, offering tools for the visualization and study of receptor distribution and function in biological systems (Lacivita et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-19-8-6-18(7-9-19)24-14-12-23(13-15-24)11-10-22-21(25)17-4-3-5-20(16-17)27-2/h3-9,16H,10-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFVBMVKJUSYEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2685814.png)



![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)
![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2685823.png)






![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2685832.png)

